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Compound of Interest

Compound Name: unc569

Cat. No.: B612134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor UNC569 with other relevant

compounds, focusing on its selectivity profile. The information is intended to assist researchers

in making informed decisions for their drug discovery and development projects. All quantitative

data is summarized in clear, comparative tables, and detailed experimental methodologies for

key assays are provided.

Kinase Selectivity Profile of UNC569 and
Comparators
UNC569 is a potent and reversible ATP-competitive inhibitor of Mer receptor tyrosine kinase

(MerTK). Its selectivity has been evaluated against other TAM (Tyro3, Axl, Mer) family kinases

and broader kinase panels. This section compares the inhibitory activity of UNC569 with other

known kinase inhibitors that target Mer or related kinases.

Table 1: Inhibitory Activity (IC50/Kᵢ in nM) of UNC569 and Other Kinase Inhibitors against TAM

Family Kinases
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Compound Mer (IC50/Kᵢ) Axl (IC50) Tyro3 (IC50)
Primary
Target(s)

UNC569
2.9 nM / 4.3

nM[1][2][3]
37 nM[1][2][3] 48 nM[1][2][3] Mer

UNC2025 0.74 nM 122 nM[4][5] 301 nM Mer/Flt3

TP-0903 - 27 nM[2][6] - Axl

SGI-7079 Potent inhibition
Potent inhibition

(IC50 = 58 nM)
Potent inhibition Axl

S49076 <20 nM <20 nM -
MET, AXL/MER,

FGFR1/2/3[1][7]

Table 2: Off-Target Kinase Inhibition Profile of UNC569

UNC569 was profiled against a panel of 72 kinases and showed significant inhibition of the

following kinases at a concentration of 30 nM.

Off-Target Kinase % Inhibition at 30 nM

MAPKAPK2 92%[1]

Flt3 82%[1]

RET 59%[1]

Ret-Y791F 56%[1]

Table 3: Cellular Activity of UNC569 in Cancer Cell Lines
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Cell Line Cancer Type
IC50 (Mer
Phosphorylation)

IC50 (Cell
Proliferation/Surviv
al)

697

B-cell Acute

Lymphoblastic

Leukemia (B-ALL)

141 nM[1][8] 0.5 µM[8][9]

Jurkat

T-cell Acute

Lymphoblastic

Leukemia (T-ALL)

193 nM[8] 1.2 µM[8][9]

BT12

Atypical

Teratoid/Rhabdoid

Tumor (ATRT)

Dose-dependent

inhibition
0.85 µM[9]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (Microfluidic
Capillary Electrophoresis)
This assay is used to determine the in vitro potency of inhibitors against purified kinases.

Reaction Mixture: The kinase, a fluorescently labeled substrate peptide, ATP, and the test

compound (at various concentrations) are combined in a reaction buffer (e.g., 50 mM

HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60

minutes) to allow for substrate phosphorylation.

Separation and Detection: The reaction products (phosphorylated and unphosphorylated

substrate) are separated by electrophoresis in a microfluidic chip. The amount of

phosphorylated product is quantified by detecting the fluorescence of the labeled peptide.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response
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data to a sigmoidal curve.

KINOMEscan™ Selectivity Profiling
This competition binding assay is used to quantitatively measure the interaction of a compound

with a large panel of kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase active site.

Procedure: Kinases are tagged with DNA and incubated with the test compound and the

immobilized ligand. The amount of kinase bound to the solid support is quantified using

qPCR.

Data Analysis: The results are reported as the percentage of the kinase that remains bound

to the solid support in the presence of the test compound, compared to a DMSO control. A

lower percentage indicates a stronger interaction between the compound and the kinase.

Cellular Mer Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block Mer kinase activity within a cellular

context.

Cell Treatment: Cancer cell lines expressing MerTK (e.g., 697, Jurkat) are treated with

varying concentrations of the inhibitor for a specified time (e.g., 1 hour).

Cell Lysis: The cells are lysed to extract total cellular proteins.

Immunoprecipitation (Optional): MerTK can be immunoprecipitated from the cell lysates to

enrich the protein before analysis.

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies specific for phosphorylated Mer (p-Mer) and total

Mer.

Detection and Analysis: The antibody binding is detected using a chemiluminescent

substrate. The band intensities are quantified, and the ratio of p-Mer to total Mer is calculated
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to determine the extent of inhibition. IC50 values are determined from the dose-response

curve.

Cell Proliferation/Survival Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of

cancer cells.

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

Compound Treatment: The cells are treated with a range of concentrations of the test

compound for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is

added to each well and incubated to allow for its conversion to formazan by metabolically

active cells.

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

Absorbance Measurement: The absorbance of the colored solution is measured at a specific

wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are proportional to the number of viable cells. The

percentage of cell survival is calculated relative to untreated control cells, and IC50 values

are determined.

Visualizations
UNC569 Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by UNC569. UNC569 acts as

an ATP-competitive inhibitor of Mer receptor tyrosine kinase, which in turn blocks the activation

of downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK

pathways.[8][9][10]
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Caption: UNC569 inhibits Mer kinase, blocking downstream pro-survival signaling.
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Experimental Workflow for Kinase Inhibitor Selectivity
Profiling
This diagram outlines a typical workflow for characterizing the selectivity of a kinase inhibitor

like UNC569.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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